molecular formula C16H17N3O2S B2939738 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 905693-26-7

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No.: B2939738
CAS No.: 905693-26-7
M. Wt: 315.39
InChI Key: CADSRFWYTSSYTQ-UHFFFAOYSA-N
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one is a synthetic chemical reagent featuring a molecular hybrid of 3,4-dihydroquinoline and a 6-methylpyrimidin-2(1H)-one scaffold linked via a thioacetamide bridge. The 3,4-dihydroquinolin-1(2H)-one core is recognized as a privileged structure in medicinal chemistry, prevalent in compounds with a range of biological activities . This scaffold is synthetically accessible and allows for diverse chemical modifications, making it a valuable template for constructing libraries for bioactivity screening . Furthermore, the pyrimidin-2(1H)-one moiety is a well-established heterocycle in drug discovery, with derivatives showing documented pharmacological properties . The specific molecular architecture of this compound, which connects these two heterocyclic systems, suggests significant potential for use in various research applications. It may serve as a key intermediate for the synthesis of more complex molecules or as a candidate for in vitro screening assays to explore new bioactive agents. Researchers investigating structure-activity relationships (SAR) in these chemical classes may find this compound particularly valuable. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-9-14(18-16(21)17-11)22-10-15(20)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSRFWYTSSYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O3SC_{22}H_{27}N_{3}O_{3}S with a molecular weight of approximately 413.54 g/mol. The structure comprises a pyrimidinone core linked to a thioether and a quinoline moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H27N3O3S
Molecular Weight413.54 g/mol
Purity≥ 95%

Research indicates that the compound exhibits multiple mechanisms of action, including:

  • Enzyme Inhibition : It has shown potent inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases. For instance, one study reported an IC50 of 0.28 µM against AChE and 0.34 µM against human AChE .
  • Antitumor Activity : The compound has demonstrated significant antiproliferative effects in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Neuroprotective Effects : In a study evaluating neuroprotective agents, the compound was found to penetrate the blood-brain barrier (BBB) effectively and exhibited low toxicity in neuronal cell lines at concentrations below 12.5 µM . This suggests its potential as a treatment for neurodegenerative disorders.
  • Anticancer Properties : Another investigation highlighted its efficacy against malignant pleural mesothelioma (MPM), where it was used in combination with trametinib to enhance antitumor effects through ERK blockade and CD44 downregulation .

Efficacy in Preclinical Models

The compound has been tested in various preclinical models to assess its biological activity:

  • In Vitro Studies : Cell viability assays demonstrate that the compound significantly reduces cell proliferation in cancer cell lines.
  • In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth compared to controls, indicating its potential as an anticancer agent.

Safety and Toxicology

Safety assessments reveal that the compound exhibits a favorable toxicity profile at therapeutic doses. In vitro studies have shown no significant cytotoxicity on primary neuronal cultures at concentrations relevant for therapeutic use.

Comparison with Similar Compounds

3,4-Dihydroquinolin-2(1H)-one Derivatives

Compounds such as 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) and N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27) () share the dihydroquinoline backbone but differ in substituents. These derivatives often incorporate aminoalkyl or carboximidamide groups, enhancing solubility and bioactivity.

Patent-Based Dihydroquinoline Analogues

Several patented compounds, such as N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-2-(Piperidin-4-Ylidene)Acetamide (M+1: 524), feature the 3,4-dihydroquinolin-1(2H)-yl group but are modified with cyano, piperidinylidene, and tetrahydrofuran-oxy substituents. These structural variations increase molecular weight (e.g., 524–602 g/mol) and likely alter target selectivity compared to the simpler pyrimidinone-linked compound .

Pyrimidinone-Based Analogues

Thioether-Linked Pyrimidinones

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one () shares the pyrimidinone core and thioether bridge but lacks the dihydroquinoline moiety. Its molecular weight (247.3 g/mol) is significantly lower, reflecting the absence of the bulky dihydroquinoline group. Similarly, 6-Amino-2-(methylthio)pyrimidin-4-ol () demonstrates how methylthio substituents can influence electronic properties and hydrogen-bonding capacity .

Anti-Cancer Pyridopyrimidinones

describes thioxopyridopyrimidinone derivatives (e.g., 7a–e), which replace the dihydroquinoline group with a pyrido ring. However, the thioxo group in these derivatives may confer distinct reactivity compared to the oxoethylthio bridge in the target compound .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications References
Target Compound (CAS: 332383-04-7) 315.4 Dihydroquinoline + Pyrimidinone Oxoethylthio, 6-methyl Not reported
N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-... 524 Dihydroquinoline + Quinoline Cyano, piperidinylidene, tetrahydrofuran Drug development
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 247.3 Pyrimidinone Methylbenzylthio Not reported
6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one Not reported Dihydroquinoline Dimethylaminoethyl Bioactive intermediates

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